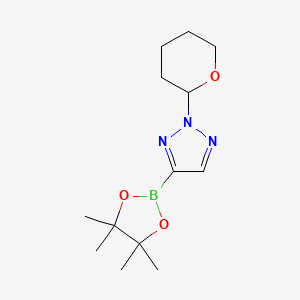
1-(4-bromobutyl)-4-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobutyl)-4-chlorobenzene is an organic compound characterized by the presence of a benzene ring substituted with a bromobutyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromobutyl)-4-chlorobenzene can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzene with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the bromobutyl group is introduced to the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobutyl)-4-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromobutyl group to a butyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of new substituted benzene derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced alkylbenzene derivatives.
Scientific Research Applications
1-(4-Bromobutyl)-4-chlorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of polymers and advanced materials.
Pharmaceutical Research: Investigated for its potential as a building block in drug discovery and development.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(4-bromobutyl)-4-chlorobenzene involves its reactivity with various nucleophiles and electrophiles. The bromobutyl group serves as a reactive site for nucleophilic substitution, while the chlorine atom can participate in electrophilic aromatic substitution reactions. These interactions enable the compound to form diverse chemical structures and exhibit unique reactivity patterns.
Comparison with Similar Compounds
1-(4-Bromobutyl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
1-(4-Bromobutyl)-4-iodobenzene: Contains an iodine atom, leading to different reactivity.
1-(4-Bromobutyl)-4-methylbenzene: Substituted with a methyl group, affecting its chemical properties.
Uniqueness: 1-(4-Bromobutyl)-4-chlorobenzene is unique due to the combination of the bromobutyl group and chlorine atom, which imparts distinct reactivity and potential applications. The presence of both halogen atoms allows for versatile chemical transformations and the formation of diverse derivatives.
Properties
CAS No. |
158607-05-7 |
|---|---|
Molecular Formula |
C10H12BrCl |
Molecular Weight |
247.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



